7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting 2-methylpyrimidine with 4-piperidinemethanol under suitable conditions.
Quinazolinone Core Formation: The next step involves the formation of the quinazolinone core by reacting the piperidine intermediate with 7-fluoro-3,4-dihydroquinazolin-4-one under appropriate conditions.
Final Coupling Reaction: The final step is the coupling of the quinazolinone core with the piperidine intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position.
Scientific Research Applications
7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used in biological studies to understand its effects on cellular pathways and molecular targets.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of quinazolinone derivatives.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical cellular processes.
Modulating Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways.
Affecting Gene Expression: It can influence the expression of genes related to cell growth, survival, and differentiation.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: shares structural similarities with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-13-21-7-4-18(23-13)24-8-5-14(6-9-24)11-25-12-22-17-10-15(20)2-3-16(17)19(25)26/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRSZWTVTOPYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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